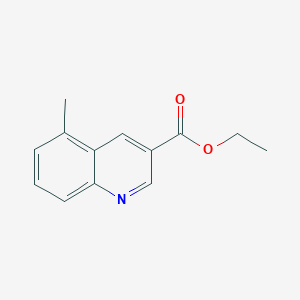
Ethyl 5-Methylquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-Methylquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-Methylquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality . This method is efficient and widely used for the preparation of quinoline derivatives.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalytic amounts of metal salts, Lewis acids, or Brønsted acid catalysts to enhance the reaction efficiency . The reaction is typically carried out by refluxing an alcoholic solution or an organic solvent to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.
Substitution: It can undergo substitution reactions where different substituents replace the ethyl or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline-3-carboxylic acids, while reduction can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
Ethyl 5-Methylquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 5-Methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 5-Methylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 2-chloroquinoline-3-carboxylate: Known for its antibacterial properties.
Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Used in various industrial applications.
These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific methyl and ethyl groups, which contribute to its distinct reactivity and applications .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 5-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)10-7-11-9(2)5-4-6-12(11)14-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
CDFXKEDQVDVZMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2N=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


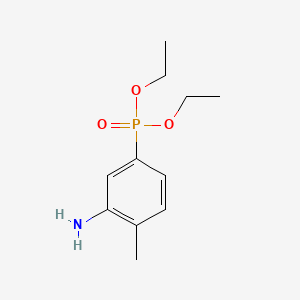
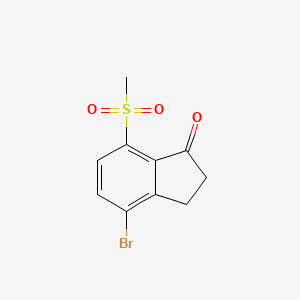
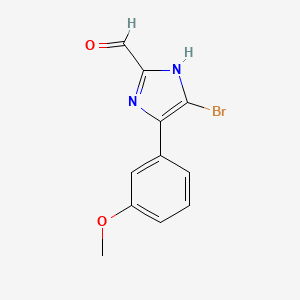

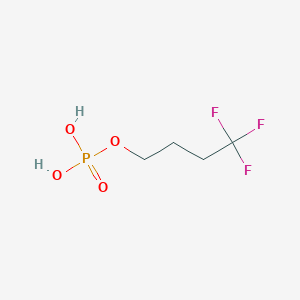
![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)
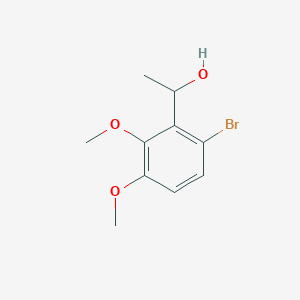
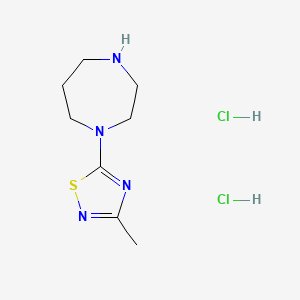

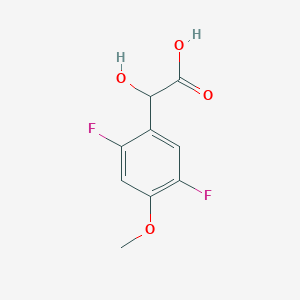
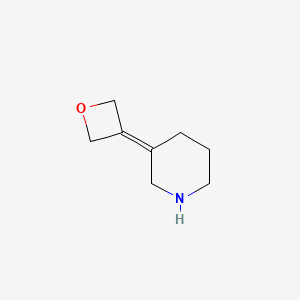

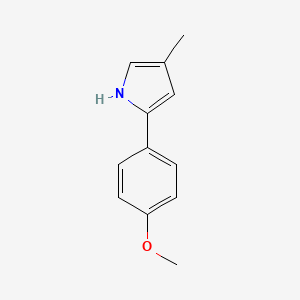
![2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13700759.png)
